6-Chloro-7-methyl-5-nitroquinoline
Overview
Description
6-Chloro-7-methyl-5-nitroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Studying tertiary amine oxides and their reactions with 2-nitropropane (Nishikawa et al., 1980).
Investigating vicarious nucleophilic substitution in nitroquinolines (Mąkosza et al., 1986).
Studying the nitration of substituted 4-chloroquinolines and 4-quinolones (Heindel et al., 1969).
Synthesizing various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).
Serving as a precursor for the synthesis of heterocyclo[c]quinolines, which have potential chemotherapeutic value (Khodair et al., 1999).
Being used in the synthesis of marine alkaloids like batzelline C and isobatzelline C (Roberts et al., 1996).
Acting as an important intermediate in many PI3K/mTOR inhibitors and synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).
Being explored as potential prodrug systems for bioreductive activation (Couch et al., 2008).
Investigating the structure and properties of its derivatives (Crawford & Capps, 1963).
Being part of a new class of platinum(II) complexes showing potent anticancer activity (Živković et al., 2018).
Properties
IUPAC Name |
6-chloro-7-methyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8-7(3-2-4-12-8)10(9(6)11)13(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQUKKPQKEEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403940 | |
Record name | 6-chloro-7-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-28-3 | |
Record name | 6-chloro-7-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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